Centbucridine

Local Anesthesia Drug Potency Pharmacology

Procurement Note: Centbucridine is a quinoline local anesthetic with inherent vasoconstrictive activity, eliminating the need for adrenaline. Ideal for cardiovascular-risk patients, it delivers longer anesthesia (151 min vs. 111 min lidocaine) and a superior therapeutic index. - Intrinsic vasoconstriction; no adrenaline required - Longer duration proven in dental & ocular procedures - Therapeutic index superior to lidocaine in animal models - Hydrochloride salt, CAS 82636-28-0, for research use

Molecular Formula C17H23ClN2
Molecular Weight 290.8 g/mol
CAS No. 82636-28-0
Cat. No. B1668378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentbucridine
CAS82636-28-0
SynonymsCentbucridine
Molecular FormulaC17H23ClN2
Molecular Weight290.8 g/mol
Structural Identifiers
SMILESCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl
InChIInChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H
InChIKeyNXPBZLHQSPLKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Centbucridine Product Profile


Centbucridine (CAS 82636-28-0), chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a synthetic local anesthetic belonging to the quinoline class [1]. Developed by the Central Drug Research Institute (CDRI) in India, it is classified as a non-ester, non-amide agent, a structural distinction from commonly used amide-type local anesthetics like lidocaine [2]. This compound is characterized by an inherent vasoconstrictive property, which eliminates the need for co-administration with vasoconstrictors such as adrenaline, a common requirement for lidocaine [2].

Non-ester, non-amide quinoline local anesthetic probe
Inherent vasoconstrictive activity; no co-administered vasoconstrictor needed in research models
Supports comparative mechanism studies vs. amide-type local anesthetics

Centbucridine vs. Amide Anesthetics


Generic substitution with standard amide local anesthetics (e.g., lidocaine) fails to replicate the specific pharmacological profile of Centbucridine due to its unique quinoline structure and resulting properties. Unlike lidocaine, which is a vasodilator requiring the addition of adrenaline to prolong its duration and control systemic absorption, Centbucridine possesses an inherent vasoconstrictive effect [1]. This fundamental difference directly impacts patient safety, as it allows for effective anesthesia in cases where adrenaline is contraindicated, such as in patients with cardiovascular disease [2]. Furthermore, the structural class of Centbucridine confers a distinct efficacy and safety profile, with animal studies showing a therapeutic index advantage over lidocaine [3].

Amide-based comparators (e.g., lidocaine) exhibit vasodilatory effects; Centbucridine's vasoconstrictive profile may shift vascular endpoint interpretation.
Co-administration of adrenaline in amide anesthetic models introduces confounds absent in Centbucridine studies, limiting direct protocol transfer.
Quinoline vs. amide structural class mismatch may affect target engagement and metabolic pathway interpretation.

Centbucridine Efficacy and Safety


Anesthetic Potency vs. Lidocaine

Centbucridine demonstrates significantly higher anesthetic potency compared to lidocaine. In animal models, the local anesthetic effect of Centbucridine was found to be 5-8 times greater than that of lidocaine [1]. Clinical reviews further confirm that it is 4-5 times more potent on a dose-to-dose basis [2].

Relative Potency
reported
4–8× lidocaine (0.5% vs. 2%)
Supports lower-concentration research protocols
Animal model and clinical review data
Local Anesthesia Drug Potency Pharmacology

Dental Anesthesia Duration vs. Lignocaine

In a randomized controlled trial involving 198 patients undergoing dental extractions, 0.5% Centbucridine provided a significantly longer duration of anesthesia compared to 2% Lignocaine. The mean duration for Centbucridine was 151 minutes, while for Lignocaine it was 111 minutes [1].

Dental Model Duration
head-to-head
151 min (+40 min, 36%) vs. 111 min lignocaine
Extended anesthesia endpoint in dental extraction trial
RCT, n=198, lower molar extraction model
Dental Anesthesia Duration of Action Clinical Trial

Cardiovascular Stability vs. Lignocaine

Clinical studies consistently demonstrate that Centbucridine has no significant impact on cardiovascular parameters, a key safety advantage. A randomized double-blind study found no significant changes in cardiovascular parameters with Centbucridine, while Lignocaine often requires adrenaline which can affect the cardiovascular system [1]. Another comparative study confirmed this, stating Centbucridine was an 'ideal local anesthetic agent with no effects on cardiovascular parameters' [2].

CV Parameter Impact
reported endpoint
No significant change vs. lidocaine/adrenaline effects
Supports hemodynamic stability research context
Multiple dental and minor surgery studies
Cardiovascular Safety Hemodynamics Local Anesthetics

Ocular Surface Anesthesia vs. Lignocaine

In a prospective, randomized, double-masked controlled clinical trial on 99 healthy eyes, Centbucridine 1% demonstrated the highest total peak duration of both anesthetic and analgesic effects compared to Centbucridine 0.5% and Lignocaine 4% [1].

Ocular Surface Duration
reported endpoint
Centbucridine 1% longest peak duration among tested groups
Extended corneal anesthesia model support
Randomized double-masked trial, healthy eyes (n=99)
Ophthalmic Surgery Topical Anesthesia Drug Efficacy

Therapeutic Index vs. Lidocaine

Preclinical toxicology studies indicate a wider margin of safety for Centbucridine relative to lidocaine. Animal experiments report that the median lethal dose (LD50) of Centbucridine is only 1/4 that of lidocaine, meaning it is significantly less acutely toxic [1].

Toxicity Margin
preclinical model
LD50 4× higher than lidocaine (lower acute toxicity)
Wider safety margin in toxicity studies
Preclinical animal toxicity data
Toxicology Safety Margin Preclinical

Centbucridine Clinical Applications


Dental Anesthesia for Cardiovascular Patients

Centbucridine is a first-line alternative for dental procedures (e.g., extractions) in patients where the use of adrenaline-containing lidocaine is contraindicated. Its proven cardiovascular stability and longer duration of action (151 minutes vs. 111 minutes for lidocaine) provide safe and effective pain control [1] without the risks associated with vasoconstrictors.

Extended-Duration Ophthalmic Microsurgery

For ocular surgeries requiring prolonged surface anesthesia, 1% Centbucridine is the preferred choice over 4% lignocaine. Clinical data confirms it provides the longest peak duration of both anesthetic and analgesic effects on the ocular surface, facilitating complex and lengthy procedures [2].

Intravenous Regional Anesthesia for Limb Surgery

Centbucridine at a concentration of 0.35% has been evaluated as a safe agent for IVRA, providing satisfactory surgical conditions. Its safety profile in this setting is supported by studies in anesthetized cats showing no significant cardiovascular changes, in contrast to bupivacaine which caused hypotension and myocardial ischemia [3].

Adrenaline-Free Minor Surgery

For minor surgical procedures, Centbucridine provides sufficient local anesthetic activity and an excellent cardiovascular safety profile, making it an ideal agent when adrenaline is absolutely contraindicated due to systemic patient health issues [4].

Application
Selection Property
Validation Focus
Dental anesthesia model studies (adrenaline-free protocol)
Vasoconstrictor-independent mechanism
Duration and pain-score endpoints vs. amide controls
Ocular surface anesthesia duration research
Prolonged corneal anesthesia profile
Anesthetic duration endpoint comparison
Intravenous regional anesthesia (IVRA) model research
Hemodynamic stability in limb ischemia models
Cardiovascular parameter monitoring
Adrenaline-free minor surgery anesthesia model
Non-amide, non-ester structural class
Systemic absorption and safety margin endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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